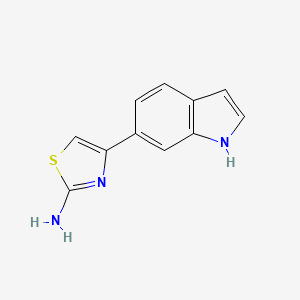

4-(1H-indol-6-yl)-1,3-thiazol-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(1H-indol-6-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3S/c12-11-14-10(6-15-11)8-2-1-7-3-4-13-9(7)5-8/h1-6,13H,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEURNFWCRSLNPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)C3=CSC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide on the Physicochemical and Pharmacological Profile of Indolyl-Thiazolamines, with a Focus on 4-(1H-indol-6-yl)-1,3-thiazol-2-amine

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of privileged scaffolds in medicinal chemistry often yields hybrid molecules with significant therapeutic potential. This guide provides an in-depth technical analysis of the basic properties of 4-(1H-indol-6-yl)-1,3-thiazol-2-amine, a molecule uniting the biologically significant indole and 2-aminothiazole cores. While specific experimental data for the indol-6-yl isomer is sparse, this document synthesizes information from the well-studied indol-3-yl isomer, parent scaffolds, and established chemical principles to construct a predictive profile. We cover essential physicochemical properties, including structure, basicity, and solubility, propose a viable synthetic route, and explore the potential biological activities and metabolic liabilities. This whitepaper is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on the indolyl-thiazolamine framework.

Introduction to the Indolyl-Thiazolamine Scaffold

The strategic combination of validated pharmacophores is a cornerstone of modern drug discovery. The title compound, this compound, is an exemplar of this approach, integrating two highly valued heterocyclic systems.

1.1. The 2-Aminothiazole Moiety: A Privileged Structure The 2-aminothiazole ring is a prominent feature in numerous approved pharmaceuticals, including the kinase inhibitor Dasatinib and several cephalosporin antibiotics.[1][2][3] Its prevalence stems from its ability to act as a versatile hydrogen bond donor and acceptor, its rigid structure which can facilitate precise interactions with biological targets, and its relative ease of synthesis.[3][4] This moiety is associated with a wide array of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][5]

1.2. The Indole Ring System: A Cornerstone of Medicinal Chemistry Similarly, the indole nucleus is a ubiquitous scaffold found in natural products and synthetic drugs.[6][7] As a mimic of the tryptophan side chain, it can participate in crucial protein-ligand interactions.[6] The indole framework is a component of molecules with diverse therapeutic applications, including anticancer, antiviral, and antimicrobial agents.[7][8]

1.3. Synergy of the Hybrid Scaffold The hybridization of indole and 2-aminothiazole moieties creates a novel chemical entity with the potential for synergistic or unique biological activities. Research on closely related isomers, particularly 4-(indol-3-yl)thiazole-2-amines, has demonstrated potent antimicrobial and anticancer effects, validating the rationale for exploring this chemical space.[1][9]

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties is critical for predicting a compound's behavior in biological systems.

2.1. Core Chemical Structure and Computed Properties While extensive experimental data for the title compound is not available, its properties can be reliably estimated based on its constituent parts and data from its well-documented 4-(1H-indol-3-yl) isomer.[10]

| Property | Value (Estimated) | Source |

| Molecular Formula | C₁₁H₉N₃S | - |

| Molecular Weight | 215.28 g/mol | - |

| Appearance | Expected to be a crystalline solid | [2][11] |

| IUPAC Name | This compound | - |

2.2. Basicity and pKa Analysis The primary basic center of the molecule is the exocyclic 2-amino group. However, the basicity of this group is significantly attenuated.

-

Electronic Effects : The thiazole ring is electron-withdrawing, which delocalizes the lone pair of electrons on the exocyclic nitrogen, reducing its ability to accept a proton.

-

Protonation Site : Studies on substituted 2-aminothiazoles suggest that protonation occurs preferentially on the endocyclic (ring) nitrogen atom.[12]

-

pKa Value : The parent 2-aminothiazole has an experimental pKa of approximately 5.36.[13][14] The addition of the larger, relatively electron-rich indole group is not expected to drastically alter this value. This weak basicity is a key characteristic of the 2-aminothiazole class.

2.3. Solubility and Lipophilicity Compounds of this class are generally characterized by low aqueous solubility and moderate to high lipophilicity, factors that profoundly impact their ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The calculated LogP (cLogP) for related structures suggests that these molecules are lipophilic, which can aid in cell membrane permeability but may also lead to solubility challenges in aqueous media.[15]

Synthesis and Chemical Reactivity

3.1. General Synthetic Strategy: Hantzsch Thiazole Synthesis The most direct and widely employed method for constructing 2-aminothiazoles is the Hantzsch thiazole synthesis.[5][16][17] This reaction involves the condensation of an α-haloketone with a thioamide or thiourea.[18][19] The process is typically high-yielding and robust, making it ideal for generating libraries of analogues for structure-activity relationship (SAR) studies.[16][19]

3.2. Proposed Synthesis of this compound A logical and field-proven protocol for synthesizing the title compound is outlined below.

-

Step 1: α-Bromination of 6-Acetylindole. 6-Acetylindole (the keto precursor) is reacted with a brominating agent, such as bromine in methanol or N-bromosuccinimide (NBS) in a suitable solvent, to selectively install a bromine atom on the α-carbon, yielding 2-bromo-1-(1H-indol-6-yl)ethan-1-one.

-

Step 2: Cyclocondensation with Thiourea. The resulting α-bromoketone is then reacted with thiourea in a polar solvent like ethanol.[19] Heating the mixture under reflux drives the cyclocondensation reaction.

-

Step 3: Workup and Isolation. Upon cooling, an initial hydrobromide salt of the product may precipitate.[18] The reaction mixture is then poured into a weak base, such as a sodium carbonate solution, to neutralize the acid and precipitate the free base product, which can be isolated by filtration.[16]

Experimental Protocols for Characterization

To validate the predicted properties and explore the potential of the title compound, the following standard experimental protocols are recommended.

5.1. Protocol: Determination of pKa by Potentiometric Titration This protocol provides a self-validating system for accurately determining the acid dissociation constant.

-

Preparation : Prepare a 0.01 M solution of this compound in a mixed solvent system (e.g., 50:50 water:methanol) to ensure solubility.

-

Calibration : Calibrate a pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

-

Titration : Place the sample solution in a jacketed beaker maintained at 25°C. Titrate the solution with a standardized 0.1 M HCl solution, adding the titrant in small, precise increments (e.g., 0.05 mL).

-

Data Collection : Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Analysis : Plot the pH versus the volume of HCl added. The pKa corresponds to the pH at the half-equivalence point. The first derivative of the plot (ΔpH/ΔV) can be used to accurately determine the equivalence point.

-

Validation : Perform the titration in triplicate to ensure reproducibility. The standard deviation of the pKa values should be less than 0.05 units.

5.2. Protocol: Assessment of Antimicrobial Activity (MIC Determination) The broth microdilution method is a standardized assay for determining the Minimum Inhibitory Concentration (MIC).

-

Compound Preparation : Prepare a stock solution of the test compound in DMSO. Create a series of twofold dilutions in a 96-well microtiter plate using appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation : Prepare a standardized bacterial inoculum to a concentration of approximately 5 x 10⁵ CFU/mL from an overnight culture.

-

Inoculation : Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (no compound) and a negative control (no bacteria).

-

Incubation : Incubate the plate at 37°C for 18-24 hours.

-

Endpoint Reading : The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring absorbance at 600 nm.

-

Validation : The assay should be run alongside a standard antibiotic (e.g., ampicillin, streptomycin) to validate the sensitivity of the bacterial strains and the overall assay performance. [1]

Conclusion and Future Directions

This compound is a promising heterocyclic compound built from two privileged medicinal chemistry scaffolds. Based on the analysis of its core structures and related isomers, it is predicted to be a weakly basic molecule with potential for significant antimicrobial and anticancer activity. The well-established Hantzsch synthesis provides a reliable pathway for its production and for the generation of analogues for further study.

Key future work should focus on:

-

Definitive Synthesis and Characterization : Synthesizing the title compound and experimentally verifying its physicochemical properties, including pKa and solubility.

-

In Vitro Biological Screening : Broad screening against panels of bacterial, fungal, and cancer cell lines to identify primary biological activities.

-

Metabolic Stability Assessment : Early evaluation in human liver microsomes to address the potential toxicophore liability of the 2-aminothiazole ring.

-

Structure-Activity Relationship (SAR) Studies : Systematic exploration of substitutions on both the indole and thiazole rings to optimize potency and drug-like properties.

This technical guide provides a robust starting point for the scientific exploration and potential development of this intriguing molecular scaffold.

References

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

- Shrimandilkar, S. R. (2020). Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. International Journal of Scientific Research in Science and Technology, 1-10.

-

Lazareva, A., et al. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. Pharmaceuticals, 14(11), 1096. [Link]

-

MDPI. (n.d.). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. Retrieved from [Link]

-

Aouad, M. R., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(7), 1735. [Link]

-

bepls. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Retrieved from [Link]

-

Ananthan, S., et al. (2013). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 23(17), 4889-4894. [Link]

-

Forlani, L., et al. (1979). Electrical effects in substituted thiazoles. pKa Values of some 5-substituted 2-aminothiazoles and 5-substituted 2-NN-dimethylaminothiazoles. Journal of the Chemical Society, Perkin Transactions 2, (2), 163-166. [Link]

-

Semantic Scholar. (n.d.). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. Retrieved from [Link]

-

PubChem. (n.d.). 2-Aminothiazole. Retrieved from [Link]

-

Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-Biological Interactions, 330, 109244. [Link]

-

ResearchGate. (n.d.). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Retrieved from [Link]

-

PubChem. (n.d.). 4-(1H-indol-3-yl)-N-methyl-1,3-thiazol-2-amine. Retrieved from [Link]

-

Parrino, B., et al. (2015). 3-[4-(1H-Indol-3-yl)-1,3-thiazol-2-yl]-1H-pyrrolo[2,3-b]pyridines, Nortopsentin Analogues with Antiproliferative Activity. Marine Drugs, 13(4), 1901-1924. [Link]

-

ResearchGate. (n.d.). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. Retrieved from [Link]

-

PubMed. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and anticancer activity evaluation of 3-(4-oxo-2-thioxothiazolidin-5-yl)-1 H -indole-carboxylic acids derivatives. Retrieved from [Link]

-

Al-Ostath, A., et al. (2024). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. [Link]

-

Collins, J. L., et al. (1997). Synthesis and biological activity of a novel series of indole-derived PPARgamma agonists. Journal of Medicinal Chemistry, 40(13), 2154-2157. [Link]

-

Wikipedia. (n.d.). 2-Aminothiazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent advancements on biological activity of indole and their derivatives: A review. Retrieved from [Link]

-

Chemsrc. (n.d.). 4-(1H-INDOL-3-YL)-1,3-THIAZOL-2-AMINE. Retrieved from [Link]

-

Scholars Research Library. (n.d.). Biological and medicinal significance of 2-aminothiazoles. Retrieved from [Link]

-

PubMed. (2020). Recent progress in biologically active indole hybrids: a mini review. Retrieved from [Link]

-

Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Retrieved from [Link]

-

MDPI. (2023). 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. Retrieved from [Link]

-

Semantic Scholar. (n.d.). 4-(Indol-3-yl)thiazole-2-amines and 4-ndol-3-yl)thiazole Acylamines as Novel Antimicrobial Agents: Synthesis, In Silico and In V. Retrieved from [Link]

-

International Journal of Pharmaceutical Investigation. (n.d.). Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. Retrieved from [Link]

Sources

- 1. 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 8. Recent progress in biologically active indole hybrids: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-[4-(1H-Indol-3-yl)-1,3-thiazol-2-yl]-1H-pyrrolo[2,3-b]pyridines, Nortopsentin Analogues with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-(1H-INDOL-3-YL)-1,3-THIAZOL-2-AMINE | CAS#:22258-56-6 | Chemsrc [chemsrc.com]

- 11. 2-Aminothiazole | C3H4N2S | CID 2155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Electrical effects in substituted thiazoles. pKa Values of some 5-substituted 2-aminothiazoles and 5-substituted 2-NN-dimethylaminothiazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 13. 2-Aminothiazol | 96-50-4 [m.chemicalbook.com]

- 14. 2-Aminothiazole | 96-50-4 [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. chemhelpasap.com [chemhelpasap.com]

- 17. researchgate.net [researchgate.net]

- 18. youtube.com [youtube.com]

- 19. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(1H-indol-6-yl)-1,3-thiazol-2-amine: Structure and Synthesis

Introduction: The Significance of the Indolyl-2-Aminothiazole Scaffold

The fusion of indole and 2-aminothiazole heterocyclic rings has yielded a molecular scaffold of significant interest in medicinal chemistry and drug development. This structural motif is a cornerstone in a variety of compounds demonstrating potent biological activities, including antimicrobial, antifungal, and antitumor properties.[1][2][3][4] The indole nucleus, a prevalent feature in many natural products and pharmaceuticals, provides a key structural element for interaction with biological targets, while the thiazole ring often enhances this activity and improves pharmacokinetic properties.

While extensive research has focused on the 4-(1H-indol-3-yl) isomer due to the high reactivity of the C3 position of indole, its positional isomer, 4-(1H-indol-6-yl)-1,3-thiazol-2-amine , represents a compelling yet less-explored target for novel therapeutic agents. The alteration in the linkage position from C3 to C6 can significantly modify the molecule's spatial arrangement and electronic properties, potentially leading to novel biological activities or an improved specificity for molecular targets. This guide provides a comprehensive overview of the chemical structure of this compound and delineates a scientifically grounded, proposed synthetic pathway, drawing upon established chemical principles and analogous, well-documented reactions.

Section 1: Chemical Structure and Physicochemical Properties

The core structure of this compound consists of a 1H-indole ring connected at its C6 position to the C4 position of a 1,3-thiazol-2-amine ring.

Molecular Structure

The molecular formula is C₁₁H₉N₃S, and its structure is depicted below. The key features are the planar indole and thiazole rings, with the amine group at the C2 position of the thiazole ring acting as a key functional group for potential further derivatization.

Caption: Chemical structure of this compound.

Physicochemical Data

| Property | Value for this compound (Predicted) | Value for 4-(1H-indol-3-yl)-1,3-thiazol-2-amine (Experimental/Predicted) |

| Molecular Formula | C₁₁H₉N₃S | C₁₁H₉N₃S |

| Molecular Weight | 215.28 g/mol | 215.27 g/mol |

| Density | ~1.4 g/cm³ | 1.414 g/cm³ |

| Boiling Point | >500 °C at 760 mmHg | 510 °C at 760 mmHg |

| LogP | ~3.5 | 3.45 |

| PSA (Polar Surface Area) | 82.94 Ų | 82.94 Ų |

Section 2: Synthesis of this compound

The most robust and widely adopted method for the synthesis of 2-aminothiazoles is the Hantzsch Thiazole Synthesis .[5][6][7] This classic condensation reaction involves the cyclization of an α-haloketone with a thioamide.[8] For the synthesis of the target compound, this translates to a reaction between 2-bromo-1-(1H-indol-6-yl)ethan-1-one and thiourea .

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway begins by disconnecting the thiazole ring according to the Hantzsch synthesis, identifying the key precursors.

Caption: Retrosynthetic analysis for the target molecule.

Proposed Synthetic Pathway

The synthesis is envisioned as a three-stage process: (A) Friedel-Crafts acylation of indole to form 6-acetylindole, (B) subsequent α-bromination to yield the key α-haloketone intermediate, and (C) the final Hantzsch cyclization with thiourea.

Sources

- 1. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jchemrev.com [jchemrev.com]

- 3. researchgate.net [researchgate.net]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. chemhelpasap.com [chemhelpasap.com]

The Indolylthiazole Scaffold: A Journey from Natural Discovery to Therapeutic Promise

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indolylthiazole core, a privileged heterocyclic scaffold, has emerged as a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive exploration of the discovery and history of indolylthiazole compounds, from their origins in natural products to their current status as promising therapeutic agents. We will delve into the evolution of synthetic methodologies, elucidate the key structure-activity relationships, and explore their diverse pharmacological applications, with a particular focus on their roles as anticancer, anti-inflammatory, and kinase-inhibiting agents. This document serves as a technical resource, offering field-proven insights and detailed experimental protocols to empower researchers in the ongoing quest for novel therapeutics based on this versatile scaffold.

Introduction: The Rise of a Privileged Scaffold

The indole ring system is a ubiquitous feature in a vast number of natural products and clinically approved drugs, recognized for its ability to interact with a multitude of biological targets.[1][2] Similarly, the thiazole ring is another critical pharmacophore known for its diverse pharmacological properties.[3][4] The fusion of these two heterocyclic systems into the indolylthiazole scaffold has given rise to a class of compounds with significant therapeutic potential. These molecules have garnered immense interest in drug discovery due to their wide-ranging biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][5][6]

The journey of indolylthiazole compounds began with their discovery in nature, where they function as defense molecules in plants. This initial observation sparked decades of research, leading to the development of numerous synthetic derivatives with enhanced potency and selectivity. This guide will trace this historical path, providing a detailed narrative of the key milestones in the discovery and development of indolylthiazole compounds.

The Natural Origins: A Lesson from a Plant's Defense

The story of indolylthiazoles begins with the discovery of Camalexin (3-thiazol-2'-yl-indole) , a phytoalexin isolated from the plant Arabidopsis thaliana.[7][8] Phytoalexins are antimicrobial compounds synthesized by plants in response to pathogen attack. Camalexin's discovery was a pivotal moment, highlighting the inherent biological activity of the indolylthiazole core and providing a natural lead for further investigation.

Another significant natural product is BE-10988 , a thiazolyl indolequinone isolated from a Streptomyces strain.[7][8] This compound exhibited potent anticancer activity by increasing the formation of DNA-topoisomerase complexes, further cementing the therapeutic potential of the indolylthiazole scaffold.[7] The discovery of these natural products not only provided novel chemical entities but also offered crucial insights into their mechanisms of action, guiding the rational design of synthetic analogs.

The Evolution of Synthesis: Crafting Complexity in the Lab

The development of efficient and versatile synthetic routes is paramount to exploring the full therapeutic potential of a chemical scaffold. The synthesis of indolylthiazole derivatives has evolved significantly over the years, with chemists devising various strategies to construct this bicyclic system.

Foundational Synthetic Strategies

Early synthetic approaches often involved the condensation of an indole-containing starting material with a thiazole precursor. A common and foundational method is the Hantzsch thiazole synthesis , which involves the reaction of a thioamide with an α-haloketone. In the context of indolylthiazoles, this could involve reacting an indole-3-thioamide with an appropriate α-halocarbonyl compound.

A general representation of this approach is depicted below:

Caption: A generalized schematic of the Hantzsch thiazole synthesis for indolylthiazoles.

Modern Synthetic Innovations: One-Pot Reactions and Microwave Assistance

More recent advancements have focused on developing more efficient and atom-economical synthetic methods. One-pot multicomponent reactions (MCRs) have gained prominence as they allow for the rapid generation of a library of diverse compounds from simple starting materials in a single step.[8] For instance, a one-pot synthesis of 5-(2′-indolyl)thiazoles has been reported, involving the reaction of thioamides with 3-tosyloxypentane-2,4-dione to form an intermediate 5-acetylthiazole, which then reacts with arylhydrazines to yield the final product.[8]

Furthermore, the application of microwave irradiation in organic synthesis has significantly accelerated reaction times and improved yields for the synthesis of indolylthiazole derivatives.[8] These modern techniques have been instrumental in expanding the chemical space of indolylthiazoles available for biological screening.

Representative Experimental Protocol: Synthesis of 2-(3′-Indolyl)-N-arylthiazole-4-carboxamides

The following protocol is a representative example of a multi-step synthesis of a biologically active indolylthiazole derivative, adapted from the literature.[1]

Step 1: Synthesis of Thiazole Carboxylic Acids

-

A mixture of a substituted thioamide (1.0 mmol) and bromopyruvic acid (1.1 mmol) in a suitable solvent (e.g., ethanol) is refluxed for 4-6 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold solvent, and dried to afford the thiazole carboxylic acid.

Step 2: Synthesis of 2-(3′-Indolyl)-N-arylthiazole-4-carboxamides

-

To a solution of the thiazole carboxylic acid (1.0 mmol) in a suitable solvent (e.g., DMF), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI.HCl) (1.2 mmol) and 1-Hydroxybenzotriazole (HOBt) (1.2 mmol) are added.

-

The mixture is stirred at room temperature for 30 minutes.

-

The respective arylamine (1.1 mmol) is then added, and the reaction mixture is stirred at room temperature for 12-16 hours.

-

The reaction is monitored by TLC.

-

Upon completion, the reaction mixture is poured into ice-cold water, and the precipitated solid is filtered, washed with water, and purified by column chromatography to yield the desired 2-(3′-indolyl)-N-arylthiazole-4-carboxamide.

A Spectrum of Biological Activities: From Cancer to Inflammation

The indolylthiazole scaffold has proven to be a versatile platform for the development of agents targeting a wide array of diseases.[5]

Anticancer Activity: A Multi-pronged Attack

A significant body of research has focused on the anticancer properties of indolylthiazole derivatives.[1][7][9] These compounds have demonstrated efficacy against various cancer cell lines, often through diverse mechanisms of action.

-

Kinase Inhibition: Many indolylthiazole derivatives act as potent inhibitors of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[10][11][12] Dysregulation of kinase activity is a common feature of many cancers.[2] For example, certain 2-aryl-N-(2-(piperazin-1-yl)phenyl)-thiazole-4-carboxamides have been identified as potent CHK1 inhibitors.[1] Kinase inhibitors are a major class of targeted cancer therapies.[13]

Caption: The mechanism of action of indolylthiazole-based kinase inhibitors.

-

Induction of Apoptosis: Some indolylthiazole compounds have been shown to induce programmed cell death, or apoptosis, in cancer cells.[1] This is a crucial mechanism for eliminating malignant cells.

-

Tubulin Polymerization Inhibition: The natural product BE-10988 and its analogs interfere with the dynamics of microtubules, which are essential for cell division.[14] This disruption of the mitotic spindle can lead to cell cycle arrest and apoptosis.

Table 1: Selected Indolylthiazole Derivatives and their Anticancer Activity

| Compound Class | Target/Mechanism | Cancer Cell Lines | Reference |

| 2-(3′-Indolyl)-N-arylthiazole-4-carboxamides | Apoptosis Induction | HeLa, HEK293T | [1] |

| 5-(2′-Indolyl)thiazoles | Cytotoxicity | Various human cancer cell lines | [8] |

| Bis(indolyl)thiazoles | Cytotoxicity | Human breast tumor cell lines | [7][14] |

| Thiazolyl indolequinones (BE 10988) | DNA-topoisomerase complex formation | Various cancer cell lines | [7] |

Anti-inflammatory Activity: Quelling the Fire

Chronic inflammation is a key contributor to a range of diseases, including arthritis, cardiovascular disease, and cancer.[15] Several indolylthiazole derivatives have demonstrated potent anti-inflammatory properties.[16][17][18] The mechanism of action often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.[15][19] Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of drugs that target these pathways.[15][17]

Antimicrobial and Antiviral Activity

The indolylthiazole scaffold has also shown promise in combating infectious diseases.[1][6] Derivatives have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] Some bis(indole) alkaloids containing this scaffold have exhibited significant antibacterial activity.[1] Furthermore, the indole nucleus is a key pharmacophore in the development of antiviral agents, and indolylthiazoles are being explored for their potential in this area.[6]

Future Perspectives and Conclusion

The journey of indolylthiazole compounds, from their discovery in a humble plant to their synthesis and evaluation in advanced research laboratories, is a testament to the power of natural product-inspired drug discovery. The versatility of the indolylthiazole scaffold, coupled with the continuous development of innovative synthetic methodologies, ensures that this class of compounds will remain a fertile ground for the discovery of novel therapeutics.

Future research will likely focus on:

-

Target Identification and Validation: Elucidating the precise molecular targets of new indolylthiazole derivatives to understand their mechanisms of action and potential side effects.

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the indolylthiazole core to optimize potency, selectivity, and pharmacokinetic properties.

-

Clinical Translation: Advancing the most promising lead compounds through preclinical and clinical development to bring new therapies to patients.

References

-

Kumar, A., et al. (2016). 2-(3′-Indolyl)-N-arylthiazole-4-carboxamides: Synthesis and evaluation of antibacterial and anticancer activities. Bioorganic & Medicinal Chemistry Letters, 26(15), 3657-3661. [Link]

-

Reddy, T. S., et al. (2010). Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles. European Journal of Medicinal Chemistry, 45(6), 2353-2358. [Link]

-

Jiang, B., & Gu, X. H. (2000). Syntheses and cytotoxicity evaluation of bis (indolyl) thiazole, bis (indolyl) pyrazinone and bis (indolyl) pyrazine: analogues of cytotoxic marine bis (indole) alkaloid. Bioorganic & medicinal chemistry, 8(2), 363-371. [Link]

-

Pecoraro, C., et al. (2022). Nortopsentins as Leads from Marine Organisms for Anticancer and Anti-Inflammatory Agent Development. Marine Drugs, 20(10), 629. [Link]

-

Kamal, A., et al. (2016). One-pot synthesis and in-vitro anticancer evaluation of 5-(2′-indolyl)thiazoles. Scientific reports, 6(1), 1-10. [Link]

-

Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2538. [Link]

-

Ugwu, D. I., et al. (2021). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Journal of Inflammation Research, 14, 5321. [Link]

-

Al-Warhi, T., et al. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 29(1), 241. [Link]

-

Fadhil Pratama, M. R., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Journal of Applied Pharmaceutical Science, 12(12), 001-016. [Link]

-

Sghaier, R., et al. (2021). Thiosemicarbazone and thiazolylhydrazones of 1-indanone: As a new class of nonacidic anti-inflammatory and antiplatelet aggregation agents. Molecules, 26(11), 3326. [Link]

-

Al-Warhi, T., et al. (2023). Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. Molecules, 28(24), 8086. [Link]

-

Krystal, G. W., et al. (2001). Indolinone tyrosine kinase inhibitors block Kit activation and growth of small cell lung cancer cells. Cancer research, 61(9), 3660-3668. [Link]

-

Sharma, V., et al. (2020). Indole–a promising pharmacophore in recent antiviral drug discovery. RSC medicinal chemistry, 11(10), 1127-1154. [Link]

-

Merck & Co. Inc. (2003). Merck presents new tyrosine kinase inhibitors for cancer and other angiogenesis-related disorders. BioWorld. [Link]

-

Tsolaki, E., et al. (2022). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Molecules, 27(19), 6296. [Link]

-

Özkay, Y., et al. (2015). Synthesis of Some New Thiazole Derivatives and Their Biological Activity Evaluation. Letters in Drug Design & Discovery, 12(6), 472-481. [Link]

-

Vaishya, V., et al. (2025). Iodine-mediated synthesis of indolyl-1,3,4-thiadiazole amine derivatives and their DFT analysis. RSC Advances, 15(23), 15886-15894. [Link]

-

Li, J., et al. (2024). Natural and synthetic 5-(3'-indolyl)oxazoles: Biological activity, chemical synthesis and advanced molecules. European Journal of Medicinal Chemistry, 265, 116089. [Link]

-

Abdel-Maksoud, M. S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(48), 35057-35081. [Link]

-

Kulkarni, S. K., et al. (2015). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of clinical and diagnostic research: JCDR, 9(12), FC06. [Link]

-

Kumar, R., et al. (2015). Aminothiazoles: Hit to lead development to identify antileishmanial agents. European journal of medicinal chemistry, 101, 624-633. [Link]

-

GoodRx. (n.d.). Popular Kinase Inhibitors List, Drug Prices and Medication Information. GoodRx. [Link]

-

Al-Ghorbani, M., et al. (2021). SYNTHESIS OF 1, 3-THIAZOLE DERIVATIVES. Indian Drugs, 58(01), 7-16. [Link]

-

Oniga, S., et al. (2013). New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. Archiv der Pharmazie, 346(6), 422-431. [Link]

-

Khawbung, F., et al. (2022). Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. Frontiers in Chemistry, 10, 966023. [Link]

-

El-Gazzar, M. G., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7291. [Link]

-

Selič, L., et al. (2020). Benzothiazole-based Compounds in Antibacterial Drug Discovery. Current medicinal chemistry, 27(24), 3994-4027. [Link]

-

El-Ablack, F. Z. (2003). Synthesis of some new thiazole derivatives of pharmaceutical interest. Bollettino chimico farmaceutico, 142(9), 406-409. [Link]

-

Küçükgüzel, I., et al. (2007). Synthesis of New Pyrazolothiazole Derivatives from 4-Thiazolidinones. Molecules, 12(1), 1-11. [Link]

Sources

- 1. 2-(3′-Indolyl)-N-arylthiazole-4-carboxamides: Synthesis and evaluation of antibacterial and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. One-pot synthesis and in-vitro anticancer evaluation of 5-(2′-indolyl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Indolinone tyrosine kinase inhibitors block Kit activation and growth of small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Popular Kinase Inhibitors List, Drug Prices and Medication Information - GoodRx [goodrx.com]

- 14. One-pot synthesis and in-vitro anticancer evaluation of 5-(2′-indolyl)thiazoles [ouci.dntb.gov.ua]

- 15. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 4-(1H-indol-yl)-1,3-thiazol-2-amine: Synthesis, Biological Activity, and Therapeutic Potential

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The indole and thiazole ring systems are privileged scaffolds in medicinal chemistry, each contributing to the biological activity of numerous natural products and synthetic drugs. The conjugation of these two heterocycles into a single molecular entity has given rise to compounds of significant therapeutic interest. This technical guide provides an in-depth exploration of the 4-(1H-indol-yl)-1,3-thiazol-2-amine scaffold, with a primary focus on the extensively studied and biologically active isomer, 4-(1H-indol-3-yl)-1,3-thiazol-2-amine . We will begin by clarifying the nomenclature and addressing the distinction from its lesser-known regioisomers, such as the 6-yl variant. The guide will then delve into the synthetic pathways, detailed experimental protocols, extensive biological activities—supported by quantitative data—and the elucidated mechanisms of action, particularly its roles as an antimicrobial and antiproliferative agent.

Introduction and Nomenclature: A Tale of Two Isomers

The topic of interest, "4-(1H-indol-6-yl)-1,3-thiazol-2-amine," specifies the attachment of the thiazole ring at the 6-position of the indole nucleus. However, a comprehensive review of the scientific literature reveals that the vast majority of research, including synthesis and biological evaluation, has been conducted on the 4-(1H-indol-3-yl)-1,3-thiazol-2-amine isomer. This discrepancy is critical; the point of attachment on the indole ring profoundly influences the molecule's spatial arrangement, electronic properties, and, consequently, its interaction with biological targets.

This guide will, therefore, concentrate on the well-documented 3-yl isomer , for which a wealth of data exists. The lack of information on the 6-yl isomer suggests it is a novel or significantly under-investigated compound, representing a potential avenue for future research.

IUPAC Name and Synonyms

The nomenclature for the core subject of this guide is as follows:

-

Systematic IUPAC Name: 4-(1H-indol-3-yl)-1,3-thiazol-2-amine

-

CAS Number: 22258-56-6[1]

-

Common Synonyms:

-

(4-(1H-indol-3-yl)thiazol-2-yl)amine

-

2-Amino-4-(3-indolyl)thiazole

-

Physicochemical Properties

A summary of the key physicochemical properties of 4-(1H-indol-3-yl)-1,3-thiazol-2-amine is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for formulation development.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉N₃S | [1] |

| Molecular Weight | 215.27 g/mol | [1] |

| Density | 1.414 g/cm³ | [1] |

| Boiling Point | 510 °C at 760 mmHg | [1] |

| Flash Point | 262.2 °C | [1] |

| LogP | 3.45 | [1] |

Synthesis and Characterization

The primary and most efficient method for synthesizing the 4-(indol-3-yl)-2-aminothiazole core is the Hantzsch thiazole synthesis . This classic condensation reaction involves the cyclization of an α-haloketone with a thioamide.[2][3]

General Synthetic Workflow

The synthesis is a two-step process starting from indole. First, a haloacetyl group is introduced at the 3-position of the indole ring, followed by the Hantzsch cyclization with thiourea.

Caption: General workflow for the synthesis of 4-(1H-indol-3-yl)-1,3-thiazol-2-amine.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Bromoacetylindole (Intermediate)

Causality: Friedel-Crafts acylation is an effective method for introducing an acyl group onto an electron-rich aromatic ring like indole. The 3-position is preferentially acylated due to the electronic nature of the indole ring. Using a Lewis acid catalyst like aluminum chloride (AlCl₃) activates the bromoacetyl bromide for electrophilic attack.

-

Setup: To a stirred solution of indole (1 equivalent) in a suitable anhydrous solvent (e.g., carbon disulfide or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) portion-wise at 0 °C.

-

Acylation: Add a solution of bromoacetyl bromide (1.1 equivalents) in the same solvent dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully quench the reaction by pouring it onto crushed ice. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 3-bromoacetylindole.

Protocol 2: Hantzsch Synthesis of 4-(1H-indol-3-yl)-1,3-thiazol-2-amine

Causality: This reaction relies on the nucleophilicity of the sulfur in thiourea attacking the electrophilic carbon bearing the bromine, followed by intramolecular condensation between the amino group and the ketone to form the stable, aromatic thiazole ring.[4]

-

Setup: In a round-bottom flask, dissolve 3-bromoacetylindole (1 equivalent) and thiourea (1.2 equivalents) in a polar protic solvent such as ethanol or methanol.[4]

-

Reaction: Heat the mixture to reflux and maintain for 30-60 minutes.[4] The reaction progress can be monitored by TLC.

-

Precipitation: Upon completion, cool the reaction mixture to room temperature. The product, often a hydrobromide salt, may precipitate directly from the solution.

-

Neutralization & Isolation: Pour the reaction mixture into a beaker containing a weak base, such as 5% sodium carbonate solution, to neutralize the acid and precipitate the free amine.[4]

-

Purification: Filter the resulting solid using a Buchner funnel, wash thoroughly with water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure 4-(1H-indol-3-yl)-1,3-thiazol-2-amine.

Biological Activity and Therapeutic Applications

The 4-(1H-indol-3-yl)-1,3-thiazol-2-amine scaffold has demonstrated a remarkable breadth of biological activities, positioning it as a lead structure in multiple therapeutic areas.

Antimicrobial and Antifungal Activity

This class of compounds exhibits potent activity against a wide range of pathogenic microbes. Docking studies suggest that the antibacterial action is likely due to the inhibition of MurB , an enzyme involved in peptidoglycan biosynthesis, while the antifungal activity is attributed to the inhibition of CYP51 (lanosterol 14α-demethylase) , a key enzyme in the ergosterol biosynthesis pathway.[5][6][7]

Table 1: Antibacterial Activity of 4-(1H-indol-3-yl)-1,3-thiazol-2-amine Derivatives (MIC in mg/mL) [5]

| Compound ID | S. aureus | B. cereus | L. monocytogenes | E. coli | S. Typhimurium |

| 5a | 0.94 | 0.47 | 0.23 | 0.23 | 0.12 |

| 5d | 0.23 | 0.23 | 0.23 | 0.23 | 0.23 |

| 5e | 0.47 | 0.12 | 0.12 | 0.94 | 0.23 |

| 5m | 0.12 | 0.06 | 0.12 | 0.23 | 0.23 |

| 5x | 0.12 | 0.12 | 0.12 | 0.12 | 0.06 |

| Streptomycin | 0.10 | 0.02 | 0.15 | 0.10 | 0.10 |

| Ampicillin | 0.10 | 0.10 | 0.15 | 0.15 | 0.10 |

Data extracted from a study on various derivatives. The parent compound was not explicitly tested in this series, but the data showcases the scaffold's potential. Compounds 5m and 5x showed particularly promising activity, with 5m exceeding the potency of ampicillin against B. cereus and S. aureus.[5]

Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination (Adapted from CLSI Guidelines) [8][9]

Causality: This method provides a quantitative measure of a compound's antimicrobial activity by determining the lowest concentration that inhibits visible microbial growth. Standardization via CLSI guidelines ensures reproducibility.

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture. Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHIIB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Perform a serial two-fold dilution of the test compound in MHIIB in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

-

Incubation: Cover the plate and incubate at 35-37 °C for 18-24 hours under aerobic conditions.

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the positive control.

Antiproliferative and Anticancer Activity

Analogs of 4-(1H-indol-3-yl)-1,3-thiazol-2-amine, particularly those related to the marine alkaloid nortopsentin, have shown significant antiproliferative activity against various human cancer cell lines.[10][11][12] The mechanism often involves the induction of apoptosis and cell cycle arrest, particularly at the G2/M phase.[11] Some derivatives have also been identified as inhibitors of Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the cell cycle.[12]

Table 2: Cytotoxicity Data for Related Indolyl-Thiazole Compounds

| Compound Class | Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |

| Thiazole-Amino Acid Hybrids | A549 (Lung) | 2.07 - 8.51 | [13][14] |

| Thiazole-Amino Acid Hybrids | HeLa (Cervical) | 2.07 - 8.51 | [13][14] |

| Thiazole-Amino Acid Hybrids | MCF-7 (Breast) | 2.07 - 8.51 | [13][14] |

| 2-Thioxothiazolidinone Derivative | K562 (Leukemia) | 83.20 | [15] |

| 2-Thioxothiazolidinone Derivative | J774.2 (Macrophage) | 98.00 | [15] |

Note: Data is for structurally related compounds, highlighting the potential of the core scaffold. Further testing on the parent compound is warranted.

Mechanism of Action: A Dual-Targeting Approach

The therapeutic potential of 4-(1H-indol-3-yl)-1,3-thiazol-2-amine and its derivatives stems from their ability to interact with specific and essential microbial enzymatic pathways.

Antibacterial Action: Inhibition of Peptidoglycan Synthesis

The bacterial cell wall, composed primarily of peptidoglycan, is essential for survival, making its biosynthetic pathway an excellent target for antibiotics. MurB (UDP-N-acetylenolpyruvylglucosamine reductase) is a critical enzyme in this pathway. Indolyl-thiazoles are proposed to inhibit MurB, thereby disrupting cell wall formation and leading to bacterial cell death.

Caption: Proposed antibacterial mechanism via inhibition of the MurB enzyme in the peptidoglycan synthesis pathway.

Antifungal Action: Disruption of Fungal Cell Membrane

Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. Its integrity is vital for membrane fluidity and function. Azole antifungals famously target this pathway, and indolyl-thiazoles appear to share this mechanism by inhibiting CYP51 (lanosterol 14α-demethylase), which catalyzes a crucial demethylation step in the conversion of lanosterol to ergosterol.[6][16][17][18][19]

Sources

- 1. mdpi.com [mdpi.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. m.youtube.com [m.youtube.com]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 9. rr-asia.woah.org [rr-asia.woah.org]

- 10. Synthesis and Antitumor Activity of New Thiazole Nortopsentin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis, antitumor activity and CDK1 inhibiton of new thiazole nortopsentin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development [mdpi.com]

- 19. researchgate.net [researchgate.net]

Introduction: The Convergence of Privileged Scaffolds

An In-Depth Technical Guide to 4-(1H-indol-6-yl)-1,3-thiazol-2-amine

Executive Summary

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. By merging the privileged structures of indole and 2-aminothiazole, this molecule represents a promising scaffold for discovering novel therapeutic agents. This document details its chemical identity, logical synthetic pathways with underlying principles, spectroscopic characterization, and explores its potential biological significance based on extensive data from analogous structures. The guide is intended for researchers, chemists, and pharmacologists engaged in drug discovery, offering both foundational knowledge and field-proven insights into the exploration of this compound class.

The field of medicinal chemistry is driven by the strategic design of molecules that can effectively interact with biological targets. The compound this compound is a quintessential example of scaffold hopping and molecular hybridization, combining two highly significant pharmacophores: the indole ring and the 2-aminothiazole moiety.

-

The Indole Nucleus: A ubiquitous feature in both natural products and synthetic drugs, the indole ring is known for its ability to mimic the structure of tryptophan and participate in various biological interactions, including hydrogen bonding and π-stacking. Its presence is a hallmark of many approved drugs, contributing to a wide spectrum of activities.[1]

-

The 2-Aminothiazole Moiety: This five-membered heterocycle is a cornerstone of medicinal chemistry, renowned for its diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2] Its rigid structure and capacity for multiple points of interaction make it an ideal building block for targeted therapies.

The strategic fusion of these two scaffolds at the 6-position of the indole ring presents a unique chemical entity with a distinct pharmacological profile. This guide will dissect the synthesis, characterization, and potential applications of this specific isomer, providing a robust framework for its scientific exploration.

Chemical Identity and Physicochemical Properties

Accurate identification is paramount for any chemical entity in a research and development setting. While a specific CAS (Chemical Abstracts Service) number for the 4-(1H-indol-6-yl) isomer is not prominently available in public databases, the CAS number for the closely related and more extensively studied isomer, 4-(1H-indol-3-yl)-1,3-thiazol-2-amine, is 22258-56-6 .[3] Researchers should take care to distinguish between these isomers in their work.

The fundamental properties of this compound can be calculated and are summarized below.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₉N₃S |

| Molecular Weight | 215.28 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C1=CC2=C(C=C1C3=CSC(=N3)N)C=CN2 |

| Hydrogen Bond Donors | 2 (indole -NH, amine -NH₂) |

| Hydrogen Bond Acceptors | 3 (thiazole -N=, amine -N, indole -N) |

| LogP (Calculated) | ~2.5 - 3.0 |

Synthesis and Mechanistic Rationale

The construction of the 4-aryl-1,3-thiazol-2-amine core is most efficiently achieved via the Hantzsch Thiazole Synthesis . This classic condensation reaction provides a reliable and versatile route to the target scaffold. The causality behind this synthetic choice lies in its high efficiency and the ready availability of the required precursors.

The logical pathway involves the reaction of an α-haloketone with a thiourea derivative. For the synthesis of this compound, the key intermediates are 6-acetylindole and, subsequently, 2-bromo-1-(1H-indol-6-yl)ethan-1-one.

Caption: Synthetic workflow for this compound.

Experimental Protocol: A Self-Validating System

Objective: To synthesize this compound.

Part A: Synthesis of 2-Bromo-1-(1H-indol-6-yl)ethan-1-one (α-Haloketone Intermediate)

-

Rationale: This step introduces the electrophilic α-halogen required for the subsequent cyclization with the nucleophilic sulfur of thiourea. The use of an acid catalyst facilitates the enolization of the ketone, which is the reactive species for bromination.

-

Procedure:

-

To a solution of 6-acetylindole (1.0 eq) in glacial acetic acid (10 mL/g), add a catalytic amount of 48% HBr.

-

Warm the mixture to 40-50°C.

-

Add a solution of bromine (1.05 eq) in glacial acetic acid dropwise over 30 minutes. Maintain the temperature below 60°C.

-

Stir the reaction for 2-4 hours until TLC analysis (e.g., 3:1 Hexane:Ethyl Acetate) confirms the consumption of the starting material.

-

Pour the reaction mixture into ice-cold water. The product will precipitate.

-

Filter the solid, wash thoroughly with water to remove acid, and dry under vacuum. The crude product can be used directly in the next step or purified by recrystallization from ethanol.

-

Part B: Hantzsch Thiazole Synthesis

-

Rationale: This is the key bond-forming step. Thiourea acts as a binucleophile. The sulfur atom first displaces the bromide, followed by an intramolecular condensation between the amine and the carbonyl group, and subsequent dehydration to form the aromatic thiazole ring.

-

Procedure:

-

Suspend the crude 2-bromo-1-(1H-indol-6-yl)ethan-1-one (1.0 eq) and thiourea (1.2 eq) in absolute ethanol (20 mL/g).

-

Reflux the mixture for 3-5 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature. A solid precipitate should form.

-

Filter the solid and wash with cold ethanol. The initial product may be the hydrobromide salt.

-

To obtain the free base, suspend the salt in water and neutralize with a base such as sodium bicarbonate or ammonium hydroxide until the pH is ~8-9.

-

Filter the resulting solid, wash with water, and dry under vacuum to yield the target compound, this compound.

-

Spectroscopic Characterization

Structural elucidation is confirmed using standard spectroscopic methods. Based on data from analogous 4-(indol-3-yl)thiazoles, the following spectral characteristics are expected.[4]

-

¹H-NMR (DMSO-d₆):

-

Indole NH: A broad singlet typically downfield, ~11.0-12.0 ppm.

-

Aromatic Protons (Indole Ring): A series of doublets and triplets between ~7.0-8.0 ppm, with coupling constants characteristic of the substitution pattern.

-

Thiazole H5: A sharp singlet around ~6.5-7.0 ppm.

-

Amine NH₂: A broad singlet around ~6.6-6.8 ppm.

-

-

¹³C-NMR (DMSO-d₆):

-

C-NH₂ (Thiazole C2): A characteristic signal at ~167-169 ppm.

-

Indole & Thiazole Carbons: A series of signals in the aromatic region of ~100-150 ppm.

-

-

Mass Spectrometry (ESI+): The spectrum will show a prominent peak for the protonated molecule [M+H]⁺ at m/z ≈ 216.05.

Potential Biological Significance and Therapeutic Applications

While direct biological data for the 6-yl isomer is scarce, a wealth of information on the 3-yl and other substituted indolylthiazoles provides a strong, data-driven foundation for predicting its therapeutic potential.

Antimicrobial and Antifungal Activity

Numerous studies have demonstrated that 4-(indol-3-yl)thiazole-2-amines possess potent antibacterial and antifungal properties.[4][5][6]

-

Antibacterial Action: These compounds have shown activity against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., S. Typhimurium) bacteria, with some derivatives exhibiting minimum inhibitory concentrations (MIC) in the low microgram per milliliter range (0.06–1.88 mg/mL).[4][5] Docking studies suggest that this activity may arise from the inhibition of essential bacterial enzymes like MurB , which is involved in peptidoglycan biosynthesis.[1][4][5] The inhibition of this pathway disrupts bacterial cell wall formation, leading to cell death.

-

Antifungal Action: The scaffold has also been implicated in potent antifungal activity, with some compounds showing efficacy comparable or superior to reference drugs like ketoconazole.[1][5] The proposed mechanism is the inhibition of lanosterol 14α-demethylase (CYP51) , a critical enzyme in ergosterol biosynthesis, which is essential for fungal cell membrane integrity.[1]

Caption: Proposed mechanism of antibacterial action via MurB enzyme inhibition.

Anticancer Potential

The 2-aminothiazole core is a well-established scaffold in oncology, and its combination with an indole moiety has led to the development of potent multitargeted anticancer agents.[7] Analogous compounds have demonstrated cytotoxicity against various cancer cell lines, including hepatocellular carcinoma (HepG-2).[8] The mechanism of action can be multifaceted, often involving the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.

Future Directions and Research Perspectives

This compound is a molecule of high potential that warrants further investigation. Key future directions include:

-

Definitive Synthesis and Characterization: Execution of the proposed synthesis and full spectroscopic confirmation to establish a reference standard for the compound.

-

Broad Biological Screening: Systematic screening against a wide panel of bacterial and fungal pathogens, including resistant strains (e.g., MRSA), and a diverse panel of human cancer cell lines.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of a library of derivatives by modifying both the indole (e.g., N-alkylation, substitution at other positions) and the aminothiazole (e.g., N-acylation) moieties to optimize potency and selectivity.

-

In Silico and Mechanistic Studies: Computational docking and subsequent biochemical assays to confirm the biological targets (e.g., MurB, CYP51, protein kinases) and elucidate the precise mechanism of action.

-

Pharmacokinetic Profiling: Evaluation of the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties to assess its drug-likeness and potential for in vivo efficacy.

Conclusion

This compound stands as a strategically designed molecule at the intersection of proven pharmacophores. Guided by the extensive biological activities of its isomers and related analogs, it holds considerable promise as a scaffold for the development of novel antimicrobial and anticancer agents. The synthetic pathways are logical and well-established, and the tools for its characterization and biological evaluation are readily available. This technical guide provides the foundational framework and expert insights necessary for researchers to unlock the full therapeutic potential of this compelling compound.

References

- Chemsrc. 4-(1H-INDOL-3-YL)-1,3-THIAZOL-2-AMINE | CAS#:22258-56-6. Available from: https://www.chemsrc.com/en/cas/22258-56-6_1135876.html

- Al-Ostoot, F.H., et al. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. 2021. Available from: https://www.mdpi.com/1420-3049/26/5/1449

- Lazarević, M., et al. 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. Pharmaceuticals (Basel). 2021. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8624152/

- Kumar, A., et al. Iodine-mediated synthesis of indolyl-1,3,4-thiadiazole amine derivatives and their DFT analysis. RSC Advances. 2022. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9083907/

- Al-Mansouri, A.M., et al. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. 2023. Available from: https://pubs.acs.org/doi/10.1021/acsomega.3c05126

- Lazarević, M., et al. 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. PubMed. 2021. Available from: https://pubmed.ncbi.nlm.nih.gov/34832877/

- Pecoraro, C., et al. 3-[2-(1H-Indol-3-yl)-1,3-thiazol-4-yl]-1H-pyrrolo[3,2-c]pyridine hydrobromides, analogues of the marine alkaloid nortopsentin. Arkivoc. 2022. Available from: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/arkivoc-2022-part-ii/2022-225a

- Lazarević, M., et al. 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. MDPI. 2021. Available from: https://www.mdpi.com/1424-8247/14/11/1096

- Lazarević, M., et al. 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. ResearchGate. 2021. Available from: https://www.researchgate.

- PubChem. 4-(1H-indol-3-yl)-N-methyl-1,3-thiazol-2-amine. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/912884

- Glavaš, M., et al. Synthesis of 4-(1H-1,2,3-Triazol-4-YL)-1,3-Thiazole-2-Amine Derivatives. ResearchGate. 2022. Available from: https://www.researchgate.

- Shah, P., et al. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. 2022. Available from: https://www.mdpi.com/1420-3049/27/15/4934

- Reddy, T.S., et al. Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Advances. 2015. Available from: https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra10221a

Sources

- 1. researchgate.net [researchgate.net]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 3. 4-(1H-INDOL-3-YL)-1,3-THIAZOL-2-AMINE | CAS#:22258-56-6 | Chemsrc [chemsrc.com]

- 4. 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of 4-(1H-indol-6-yl)-1,3-thiazol-2-amine

Molecular Structure and Isomeric Considerations

The unique arrangement of the indole and thiazole moieties in 4-(1H-indol-6-yl)-1,3-thiazol-2-amine dictates its distinct spectroscopic fingerprint. It is crucial to differentiate this isomer from its more commonly reported counterpart, 4-(1H-indol-3-yl)-1,3-thiazol-2-amine. The point of attachment of the thiazole ring to the indole core at the 6-position, as opposed to the 3-position, will significantly influence the electronic environment of the protons and carbons, leading to predictable differences in their respective NMR spectra.

Section 1: Mass Spectrometry

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard approach for obtaining the mass spectrum of a small organic molecule like this compound would involve Electron Ionization (EI).

Methodology:

-

Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe.

-

Ionization: The sample is vaporized by heating, and the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M•+).

-

Fragmentation: The high internal energy of the molecular ion causes it to undergo characteristic fragmentation, breaking into smaller, charged fragments and neutral species.

-

Mass Analysis: The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Causality Behind Experimental Choices: EI is chosen for its ability to produce a rich fragmentation pattern, which is invaluable for structural elucidation. The 70 eV standard energy is sufficient to cause reproducible fragmentation, creating a unique fingerprint for the compound.

Predicted Mass Spectrum Data

The elemental composition of this compound is C₁₁H₉N₃S.

| Ion | Predicted m/z | Interpretation |

| [M]•+ | 215.05 | Molecular ion |

| [M-HCN]•+ | 188.04 | Loss of hydrogen cyanide from the indole ring |

| [M-NH₂CN]•+ | 173.04 | Loss of cyanamide from the 2-aminothiazole ring |

| [C₈H₆N]⁺ | 116.05 | Fragment corresponding to the indole moiety |

| [C₃H₃N₂S]⁺ | 99.00 | Fragment corresponding to the 2-aminothiazole moiety |

Interpretation of Fragmentation Patterns

The fragmentation of this compound under EI conditions is expected to be driven by the stability of the resulting fragments. The indole and 2-aminothiazole rings are both relatively stable aromatic systems.

Key fragmentation pathways are likely to involve:

-

Cleavage of the C-C bond between the two rings: This would lead to the formation of ions corresponding to the individual indole and thiazole fragments.

-

Loss of small neutral molecules: Common losses from the indole ring include HCN. The 2-aminothiazole ring can lose cyanamide (NH₂CN).

-

Alpha-cleavage: Cleavage of the bond adjacent to the amino group on the thiazole ring is a common fragmentation pathway for amines[1].

The presence of a strong molecular ion peak at m/z 215 would be expected due to the aromatic nature of the compound.

Section 2: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

For a solid sample, Attenuated Total Reflectance (ATR) is a convenient and widely used FT-IR technique.

Methodology:

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: An IR beam is passed through the ATR crystal in such a way that it reflects off the internal surface in contact with the sample. At the point of reflection, an evanescent wave penetrates a short distance into the sample. The sample absorbs specific frequencies of IR radiation corresponding to its vibrational modes.

-

Spectrum Generation: The detector measures the attenuated IR beam, and a Fourier transform is applied to the signal to generate the infrared spectrum.

Causality Behind Experimental Choices: ATR is a preferred method as it requires minimal sample preparation and is non-destructive. It provides high-quality spectra for solid samples.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400-3300 | N-H (Indole & Amine) | Stretching |

| 3100-3000 | C-H (Aromatic) | Stretching |

| 1620-1580 | C=N (Thiazole) | Stretching |

| 1550-1450 | C=C (Aromatic) | Stretching |

| 1350-1250 | C-N | Stretching |

| 850-750 | C-H (Aromatic) | Out-of-plane bending |

Interpretation of the IR Spectrum

The IR spectrum of this compound will be characterized by several key absorption bands:

-

N-H Stretching: A broad band or a pair of sharp bands in the region of 3400-3300 cm⁻¹ will be indicative of the N-H stretching vibrations of both the indole NH and the primary amine (NH₂) group[2].

-

Aromatic C-H Stretching: Weak to medium intensity bands are expected just above 3000 cm⁻¹.

-

C=N and C=C Stretching: The stretching vibrations of the C=N bond in the thiazole ring and the C=C bonds in both the indole and thiazole rings will appear in the 1620-1450 cm⁻¹ region.

-

C-N Stretching: A band in the 1350-1250 cm⁻¹ region will correspond to the C-N stretching of the amino group and the indole ring.

-

Aromatic C-H Bending: The substitution pattern on the indole ring (1,2,4-trisubstituted benzene pattern from the perspective of the benzene ring part of indole) will give rise to characteristic C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹).

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon and proton framework.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra would be acquired using a high-field NMR spectrometer.

Methodology:

-

Sample Preparation: The compound is dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃. Tetramethylsilane (TMS) is typically added as an internal standard (δ = 0.00 ppm).

-

¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to obtain the carbon NMR spectrum. This simplifies the spectrum by removing C-H coupling.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected.

Causality Behind Experimental Choices: DMSO-d₆ is a common choice for nitrogen-containing heterocyclic compounds due to its excellent solvating power and the fact that the amine and indole NH protons are often observable as they exchange more slowly with residual water compared to in other solvents. High-field NMR provides better signal dispersion and resolution, which is crucial for unambiguous assignment of the protons and carbons in a complex aromatic system.

Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.2 | br s | 1H | Indole N-H |

| ~8.0-7.8 | m | 2H | H-4, H-7 (Indole) |

| ~7.5 | s | 1H | H-5 (Thiazole) |

| ~7.4 | d | 1H | H-5 (Indole) |

| ~7.2 | s | 2H | -NH₂ |

| ~7.1 | t | 1H | H-2 (Indole) |

| ~6.5 | t | 1H | H-3 (Indole) |

Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum will show distinct signals for the protons of the indole and thiazole rings.

-

Indole Protons: The indole NH proton is expected to appear as a broad singlet at a downfield chemical shift (~11.2 ppm). The protons on the benzene portion of the indole ring (H-4, H-5, and H-7) will exhibit a coupling pattern characteristic of a 1,2,4-trisubstituted benzene ring. The protons on the pyrrole ring (H-2 and H-3) will likely appear as a triplet and a triplet, respectively, due to coupling with each other and the indole NH.

-

Thiazole Proton: The single proton on the thiazole ring (H-5) is expected to be a singlet in the aromatic region (~7.5 ppm).

-

Amine Protons: The two protons of the primary amine group will likely appear as a broad singlet around 7.2 ppm.

Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C-2 (Thiazole) |

| ~145 | C-4 (Thiazole) |

| ~136 | C-7a (Indole) |

| ~128 | C-3a (Indole) |

| ~125 | C-2 (Indole) |

| ~122 | C-6 (Indole) |

| ~120 | C-4 (Indole) |

| ~118 | C-5 (Indole) |

| ~111 | C-7 (Indole) |

| ~105 | C-5 (Thiazole) |

| ~102 | C-3 (Indole) |

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide complementary information to the ¹H NMR spectrum.

-